molecular formula C16H14ClFOS B1324877 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-65-2

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324877
CAS No.: 898781-65-2
M. Wt: 308.8 g/mol
InChI Key: IISYPCDULXLHMN-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C₁₆H₁₄ClFOS and a molecular weight of 308.80 g/mol . This compound is characterized by the presence of chloro, fluoro, and thiomethyl groups attached to a propiophenone backbone. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with 4-thiomethylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2’-fluoro-3-(4-methylphenyl)propiophenone
  • 4’-Chloro-2’-fluoro-3-(4-methoxyphenyl)propiophenone
  • 4’-Chloro-2’-fluoro-3-(4-ethylphenyl)propiophenone

Uniqueness

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYPCDULXLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644395
Record name 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-65-2
Record name 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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